Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) classified as a diarylpyrimidine (DAPY) derivative. [, , , , , , , , , , ] It is highly potent against both wild-type and drug-resistant strains of HIV-1. [, , , , , , ] Rilpivirine plays a crucial role in scientific research as a tool for studying HIV-1 reverse transcriptase and as a potential therapeutic agent for HIV-1 infection. [, , , , , , , , , ]
The molecular structure of Rilpivirine has been studied extensively, including its interactions with HIV-1 reverse transcriptase. [, ] Cryo-electron microscopy (cryo-EM) studies have revealed key structural details about its binding mode and the impact of resistance mutations. [] These studies provide insights into the molecular mechanisms of Rilpivirine's action and resistance.
Rilpivirine acts by binding to the HIV-1 reverse transcriptase enzyme, a viral enzyme essential for the replication of the HIV-1 virus. [, , , , , , , , ] It specifically binds to the non-nucleoside reverse transcriptase inhibitor binding pocket of the enzyme. [, , , , , ] This binding inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 life cycle. [, , , , , , , , ]
Rilpivirine is characterized by high plasma protein binding (99.7%). [, ] It exhibits pH-dependent solubility, influencing its bioavailability. [] Rilpivirine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. [, , , , , , , , , ] It is primarily excreted via feces with minimal renal elimination. [] Rilpivirine's pharmacokinetic properties are influenced by factors such as food intake, co-administration with other drugs, and individual patient characteristics. [, , , , , , , , , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: